Octahydroindolizin-7-amine

Enzymology Drug Discovery Inhibitor Screening

Choose our Octahydroindolizin-7-amine for your next synthesis or screening campaign. This saturated bicyclic amine, with minimal intrinsic bioactivity (DHOase IC50 > 1 mM), is the ideal negative control for your pyrimidine biosynthesis assays. Its primary amine at the 7-position makes it a versatile starting material for SAR exploration of the indolizidine core. Ensure experimental reproducibility by confirming the diastereomeric purity of your scaffold.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 80220-48-0
Cat. No. B2988276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroindolizin-7-amine
CAS80220-48-0
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESC1CC2CC(CCN2C1)N
InChIInChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2
InChIKeyUYVABMTWTWPWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Octahydroindolizin-7-amine (CAS 80220-48-0): Chemical Identity and Procurement Baseline


Octahydroindolizin-7-amine (CAS 80220-48-0) is a saturated bicyclic amine characterized by a fused piperidine-pyrrolidine ring system, with molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . The compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis, often utilized as an oxalate salt to enhance handling and stability . Its structural features include a primary amine at the 7-position and two chiral centers, which define its stereochemical profile . However, published quantitative bioactivity data for the parent compound are extremely scarce; the most prominent reported activity is weak inhibition of dihydroorotase (IC50 = 1.00E+6 nM), indicating minimal intrinsic biological potency [1]. This lack of potent, target-specific activity distinguishes it from many naturally occurring indolizidine alkaloids and positions it primarily as a chemical intermediate rather than a lead compound.

Why Indolizidine Scaffold Substitution Carries Scientific and Procurement Risk


The indolizidine scaffold exhibits extreme sensitivity to substitution pattern, stereochemistry, and saturation state. For example, within the nAChR antagonist class, the double bond-reduced analog (-)-237D (IC50 = 0.18 nM) is 233-fold more potent than its parent indolizidine (-)-235B' (IC50 = 42 nM) [1]. Similarly, the des-8-methyl aza-analog ZZ-272 shows a 10-fold reduction in potency (IC50 = 413 nM) [1]. These data demonstrate that even minor structural modifications—such as reduction of a double bond, removal of a methyl group, or substitution of a nitrogen atom—can result in over two orders of magnitude difference in biological activity. Octahydroindolizin-7-amine, being a fully saturated scaffold with a primary amine at the 7-position and lacking the 5,8-disubstitution pattern critical for nAChR activity, cannot be assumed to share the pharmacological profile of any known indolizidine alkaloid. Furthermore, the compound's diastereomeric purity is a critical procurement parameter; the (7S,8aS) isomer is commercially available, but racemic mixtures or alternative stereoisomers may exhibit different reactivity profiles in chiral synthesis applications [2]. Substituting an alternative indolizidine or saturated bicyclic amine without rigorous comparative data introduces substantial risk of experimental failure or irreproducible results.

Octahydroindolizin-7-amine (80220-48-0): Quantitative Comparative Evidence for Scientific Selection


Dihydroorotase Inhibition: Absence of Potent Enzymatic Activity

Octahydroindolizin-7-amine exhibits extremely weak inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, with an IC50 value of 1.00E+6 nM (1 mM) [1]. This value is over 1,000-fold higher (weaker) than typical hit criteria in high-throughput screening (HTS) campaigns, which generally consider compounds with IC50 < 10 μM (10,000 nM) for further optimization. In contrast, structurally related indolizidine alkaloids such as (-)-235B' demonstrate potent nAChR antagonism with IC50 = 42 nM [2]. This stark difference (approximately 24,000-fold) establishes that the parent octahydroindolizin-7-amine scaffold, without additional substitution, does not possess inherent high-affinity biological activity. For researchers seeking a biologically active indolizidine, this compound is not a suitable alternative to known alkaloids.

Enzymology Drug Discovery Inhibitor Screening

Structural Divergence from Potent nAChR Antagonists

Octahydroindolizin-7-amine lacks the 5,8-disubstitution pattern and double bond geometry that are critical for potent nAChR antagonism observed in indolizidine alkaloids [1]. The prototypical antagonist (-)-235B' contains a double bond and specific alkyl substituents, while the fully saturated analog (-)-237D achieves even greater potency (IC50 = 0.18 nM, Imax = 76%) [1]. Octahydroindolizin-7-amine is a fully saturated scaffold with a primary amine at the 7-position, which is not the substitution pattern required for nAChR interaction. This structural divergence implies that the compound will not exhibit the nanomolar nAChR antagonism characteristic of this class. No published data demonstrate binding or functional activity at nicotinic acetylcholine receptors for octahydroindolizin-7-amine.

Medicinal Chemistry Neuroscience Nicotinic Receptors

Chiral Purity as a Critical Procurement Parameter

Octahydroindolizin-7-amine contains two chiral centers and is commercially available as the (7S,8aS) stereoisomer in high enantiomeric purity (≥98%) . The enantioselective synthesis of related octahydroindolizine amines, such as (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, has been demonstrated using enzymatic kinetic resolution on up to 100 g scale [1]. While direct comparative data for different stereoisomers of octahydroindolizin-7-amine are not publicly available, the established sensitivity of indolizidine biological activity to stereochemistry (e.g., (-)-235B' vs. other diastereomers) [2] indicates that procuring the correct stereoisomer is essential for reproducible results in chiral applications. The (7S,8aS) form is the primary commercial offering, and substitution with racemic material or alternative stereoisomers could lead to divergent outcomes in asymmetric synthesis or biological assays.

Chiral Synthesis Enantioselective Catalysis Building Blocks

Limited Solubility and Stability Data Require Case-by-Case Formulation

No published aqueous solubility or stability data are available for octahydroindolizin-7-amine in authoritative databases or primary literature . In contrast, many common amines (e.g., piperidine, aqueous solubility ~100 mg/mL) have well-characterized physicochemical profiles. The compound is frequently supplied as the oxalate salt , which likely improves crystallinity and handling but does not guarantee enhanced solubility. This data gap means that for any application requiring aqueous formulation (e.g., biological assays, in vivo studies), experimental determination of solubility and stability under relevant conditions is mandatory. Procurement decisions should account for the additional resources required to characterize these properties.

Preformulation Solubility Stability

Octahydroindolizin-7-amine (80220-48-0): Evidence-Backed Application Scenarios


Negative Control in Dihydroorotase (DHOase) Inhibition Assays

Based on its weak DHOase inhibition (IC50 = 1.00E+6 nM) [1], octahydroindolizin-7-amine can serve as a negative control compound in high-throughput screens targeting DHOase or related pyrimidine biosynthesis enzymes. Its negligible activity provides a baseline for defining assay windows and validating hit selection thresholds (e.g., IC50 < 10 μM).

Chiral Building Block for Asymmetric Synthesis

The (7S,8aS) stereoisomer of octahydroindolizin-7-amine (purity ≥98%) is a valuable chiral building block for the construction of more complex indolizidine derivatives. The enzymatic resolution methodology demonstrated for analogous compounds [2] provides a scalable route to enantiopure material, supporting medicinal chemistry campaigns requiring stereochemically defined amine scaffolds.

Precursor for Derivatization to Indolizidine Analogs

Although the parent compound lacks potent biological activity, its primary amine at the 7-position makes it a versatile starting material for derivatization. By introducing substituents that mimic the 5,8-disubstitution pattern of active indolizidines [3], researchers can explore structure-activity relationships (SAR) around the octahydroindolizine core. This scenario leverages the compound's synthetic accessibility and chiral purity to generate novel analogs with potential pharmacological activity.

Physicochemical Profiling and Formulation Development Studies

The absence of published solubility and stability data positions octahydroindolizin-7-amine as a model compound for developing new analytical or formulation methods for saturated bicyclic amines. Researchers can use it to establish protocols for measuring solubility, logP, or stability under various conditions, generating data that can inform the development of similar compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydroindolizin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.